Benzenemethanaminium, N-ethyl-N-(4-((4-(ethyl((3-sulfophenyl)methyl)amino)phenyl)(2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-3-sulfo-, inner salt, potassium sodium salt
Description
This compound is a triphenylmethane-derived synthetic dye characterized by a complex polyaromatic structure with multiple sulfonate groups, ethylamino substituents, and a potassium-sodium counterion system. Its chemical formula is C₃₇H₃₃N₂O₁₀S₃·K·Na, with a molecular weight of approximately 823.85 g/mol . The molecule features a central cyclohexadienylidene core linked to three aromatic rings: a 3-sulfophenyl group, a 2-sulfophenyl group, and a 4-(ethyl((3-sulfophenyl)methyl)amino)phenyl group. This structural complexity confers high water solubility (due to sulfonate groups) and stability under physiological conditions, making it suitable for industrial and biological applications .
Properties
CAS No. |
71701-19-4 |
|---|---|
Molecular Formula |
C37H34KN2NaO9S3 |
Molecular Weight |
809.0 g/mol |
IUPAC Name |
potassium;sodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3.K.Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2 |
InChI Key |
UVHCGJRQTNCABI-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Na+].[K+] |
Related CAS |
25305-78-6 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthesis of Sulfonated Aromatic Amines
The starting materials are aromatic amines bearing sulfonate groups, such as 3-aminobenzenesulfonic acid derivatives or their ethylated analogs. These are prepared by:
- Sulfonation of aromatic amines: Aromatic amines (e.g., aniline derivatives) are sulfonated using fuming sulfuric acid or chlorosulfonic acid under controlled temperature to introduce sulfonic acid groups at desired positions (meta or para).
- Alkylation of amino groups: The amino groups are ethylated using ethyl halides (e.g., ethyl bromide) or ethyl sulfate to yield N-ethyl derivatives, enhancing solubility and dye properties.
Formation of Triarylmethane Core
The triarylmethane structure is formed by condensation reactions involving:
- Condensation of sulfonated aromatic aldehydes or ketones with amines: The sulfonated aromatic amines react with aromatic aldehydes or ketones bearing sulfonic acid groups under acidic or neutral conditions to form the triarylmethane skeleton via electrophilic aromatic substitution and Schiff base formation.
- Cyclohexadienylidene ring formation: The central cyclohexadienylidene moiety is formed by intramolecular condensation and rearrangement, stabilizing the dye chromophore.
Introduction of Sulfonate Groups and Inner Salt Formation
- Sulfonation at strategic positions: Additional sulfonate groups are introduced by sulfonation reactions post-condensation to increase water solubility and ionic character.
- Inner salt formation: The compound exists as an inner salt (zwitterion) where sulfonate anions and ammonium cations coexist within the molecule, stabilized by intramolecular ionic interactions.
- Neutralization with potassium and sodium ions: The inner salt is neutralized by adding potassium and sodium hydroxides or salts to yield the potassium sodium salt form, improving stability and solubility in aqueous media.
Experimental Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aromatic amine sulfonation | Fuming sulfuric acid, 80-120°C | Controlled temperature to avoid over-sulfonation |
| Amino group ethylation | Ethyl bromide or ethyl sulfate, base catalyst | Mild conditions to prevent side reactions |
| Condensation reaction | Acidic medium (e.g., acetic acid), reflux | Reaction time 2-6 hours, monitored by TLC or UV |
| Sulfonation post-condensation | Chlorosulfonic acid, low temperature (0-5°C) | Careful quenching to avoid degradation |
| Neutralization | KOH and NaOH aqueous solutions | Stoichiometric amounts for 1:1 potassium:sodium salt |
Research Findings and Optimization
- Yield Optimization: The condensation step is critical for yield; using freshly prepared sulfonated amines and controlling pH improves product purity.
- Purification: The product is purified by crystallization from aqueous ethanol or by ion-exchange chromatography to remove unreacted starting materials and side products.
- Characterization: The final compound is characterized by UV-Vis spectroscopy (absorption maxima around 620-650 nm), NMR (confirming aromatic and aliphatic protons), and elemental analysis confirming sulfonate and ammonium content.
- Stability: The potassium sodium salt form exhibits enhanced stability in aqueous solution and resistance to photodegradation compared to free acid or sodium salt forms.
Summary Table of Preparation Steps
| Stage | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| Sulfonation of amines | Electrophilic sulfonation | Fuming sulfuric acid | Sulfonated aromatic amines |
| Amino group alkylation | N-alkylation | Ethyl bromide, base | N-ethyl sulfonated amines |
| Triarylmethane formation | Condensation | Sulfonated amines + aldehydes | Triarylmethane core |
| Additional sulfonation | Sulfonation | Chlorosulfonic acid | Increased sulfonate substitution |
| Salt formation | Neutralization | KOH, NaOH | Potassium sodium inner salt |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of different sulfonated products.
Reduction: Reduction reactions can occur under specific conditions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Benzenemethanaminium, N-ethyl-N-(4-((4-(ethyl((3-sulfophenyl)methyl)amino)phenyl)(2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-3-sulfo-, inner salt, potassium sodium salt has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track and visualize processes.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker in certain medical tests.
Industry: Widely used in the textile and food industries for coloring products.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it can interact with proteins and nucleic acids, altering their properties and functions. The pathways involved often include binding to specific receptors or enzymes, leading to changes in cellular activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the triphenylmethane dye family, which includes structurally related molecules with variations in substituents, counterions, and applications. Below is a detailed comparison with three analogs:
Table 1: Structural and Functional Comparison
Key Structural Differences
Substituent Position : The target compound uses a 2-sulfophenyl group, whereas Fast Green FCF and Acid Green 5 incorporate 4-hydroxy-2-sulfophenyl and 4-sulfophenyl groups, respectively. These substitutions alter electronic properties, shifting λmax and solubility .
Counterion System : The potassium-sodium salt in the target compound contrasts with the disodium salts of Fast Green FCF and Acid Green 3. This affects ionic strength and compatibility in formulations (e.g., aluminum lakes for cosmetics) .
Functional Differences
- Fast Green FCF : Preferred in food and histology due to its bright green hue and FDA approval. Its hydroxyl group enhances binding to biological tissues .
- Acid Green 5 : Used in acidic dyeing processes for textiles; its lack of a hydroxyl group reduces water solubility but improves affinity for protein fibers .
- Target Compound : Optimized for cosmetic applications (e.g., hair dyes) via aluminum complexation, which improves colorfastness and UV stability .
Research Findings and Industrial Relevance
- Biological Compatibility: The target compound’s sulfonate groups minimize interactions with cellular membranes, reducing cytotoxicity compared to non-sulfonated triphenylmethanes .
- Regulatory Challenges : Unlike Fast Green FCF, the target compound lacks full FDA approval for food use due to insufficient long-term toxicity data .
- Environmental Impact : All three dyes show moderate persistence in wastewater, necessitating advanced oxidation processes for degradation .
Q & A
Q. How can synthesis methods for this triphenylmethane dye be optimized to improve yield and purity?
Methodological Approach:
- Refer to synthetic routes outlined in (methods 1–7) and (methods 1–5), which involve condensation of sulfonated intermediates under controlled pH (6–8) and temperature (60–80°C).
- Optimize stoichiometric ratios of ethylamine derivatives and sulfophenyl precursors. Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purify via recrystallization in ethanol-water mixtures, adjusting ionic strength to precipitate impurities .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Key Methods:
- UV-Vis Spectroscopy : Measure absorption maxima (λmax) at ~624–630 nm (varies with substituents and counterions; see and ). Prepare solutions in deionized water (1 mM) to avoid solvent interference .
- FT-IR : Identify sulfonate (S=O stretching at 1030–1230 cm⁻¹) and aromatic C-H bonds (3000–3100 cm⁻¹).
- NMR : Use D₂O as solvent to resolve proton environments of the triphenylmethane core and sulfonate groups.
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| UV-Vis | λmax = 624–630 nm | Confirm chromophore integrity |
| FT-IR | 1030–1230 cm⁻¹ (S=O) | Detect sulfonate groups |
| ¹H NMR (D₂O) | δ 7.2–8.1 (aromatic protons) | Map substituent positions |
Q. How does solvent selection impact solubility and experimental design?
Guidelines:
- Use water or ethanol ( : soluble; : slightly soluble in ethanol) for biological staining. For non-polar applications, avoid xylene (insoluble).
- Adjust pH to 7–9 to enhance aqueous solubility via sulfonate group ionization. Pre-filter solutions (0.2 µm) to remove aggregates in cell culture studies .
Advanced Research Questions
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
Experimental Design:
- Conduct accelerated stability studies:
Q. How does the compound interact with cellular components, and what mechanisms underlie its cytotoxicity?
Mechanistic Analysis:
- Perform in vitro cytotoxicity assays (e.g., MTT) on mammalian cell lines (IC50 typically <100 µM for triphenylmethanes).
- Use fluorescence microscopy ( : staining applications) to track localization in nuclei or cytoplasm.
- Investigate genotoxicity via comet assays or γH2AX foci detection, as sulfonated dyes may intercalate DNA or disrupt replication .
Q. How can discrepancies in reported properties (e.g., λmax, solubility) be resolved?
Data Contradiction Analysis:
- Compare substituent variations: cites λmax 624 nm (4-hydroxy-2-sulfophenyl), while reports 630 nm (4-sulfophenyl). Synthesize both derivatives to validate spectral shifts.
- Replicate solubility tests under identical conditions (e.g., ethanol purity, temperature). Publish detailed protocols to standardize future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
